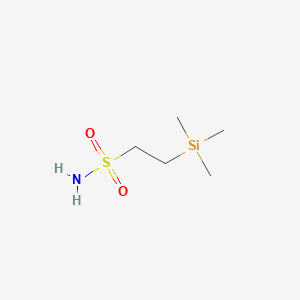![molecular formula C11H20N2O2 B144059 (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate CAS No. 127199-45-5](/img/structure/B144059.png)
(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
Übersicht
Beschreibung
“(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate” is a chemical compound with the molecular formula C11H20N2O2 . It is also known by other names such as “(S)-7-tert-Butoxycarbonylamino-5-azaspiro[2.4]heptane” and "(S)-7-N-Boc-Amino-5-aza-spiro[2.4]heptane" .
Synthesis Analysis
The synthesis of “(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate” has been reported in the literature . The synthesis involves a highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates .
Molecular Structure Analysis
The InChI code for “(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate” is “1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1” and the InChIKey is "CGEBPOMWRHSMLI-MRVPVSSYSA-N" . The Canonical SMILES is “CC©©OC(=O)NC1CNCC12CC2” and the Isomeric SMILES is "CC©©OC(=O)N[C@@H]1CNCC12CC2" .
Physical And Chemical Properties Analysis
“(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate” has a molecular weight of 212.29 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
- Application Summary : Compounds with a similar structure, such as 7-(7-aminomethyl-5-azaspiro[2.4]heptan-5-yl)quinolone, have been found to exhibit significant antibacterial activity .
- Methods of Application : These compounds are typically synthesized and then tested against various bacterial strains to assess their antibacterial efficacy .
- Results : For instance, 7-(7-aminomethyl-5-azaspiro[2.4]heptan-5-yl)quinolone was found to be 12 times more active against S. aureus HPC527 than ciprofloxacin .
- Application Summary : Compounds with a similar structure, such as ®-3- (7- (methyl (7H-pyrrolo [2,3-d]pyrimidin-4-yl)amino)-5-azaspiro [2.4]heptan-5-yl)-3-oxopropanenitrile, have been identified as JAK1 selective inhibitors .
- Methods of Application : These compounds are synthesized and then subjected to in vitro ADME, hERG, kinase profiling, and pharmacokinetic tests to assess their potential as JAK1 inhibitors .
- Results : The compound ®-3- (7- (methyl (7H-pyrrolo [2,3-d]pyrimidin-4-yl)amino)-5-azaspiro [2.4]heptan-5-yl)-3-oxopropanenitrile exhibited an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 .
Scientific Field: Antibacterial Research
Scientific Field: JAK1 Inhibitor Development
Safety And Hazards
“(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate” is harmful by inhalation, in contact with skin, and if swallowed . It is classified under the GHS07 hazard class and the safety precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P338 (remove contact lenses if present and easy to do – continue rinsing), and P351 (rinse cautiously with water for several minutes) .
Eigenschaften
IUPAC Name |
tert-butyl N-[(7S)-5-azaspiro[2.4]heptan-7-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEBPOMWRHSMLI-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CNCC12CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438560 | |
| Record name | tert-Butyl (7S)-5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate | |
CAS RN |
127199-45-5 | |
| Record name | Carbamic acid, N-(7S)-5-azaspiro[2.4]hept-7-yl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127199-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (7S)-5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




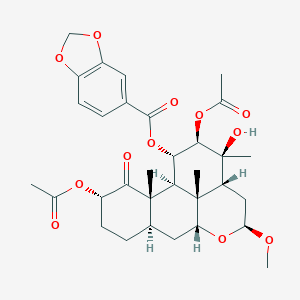
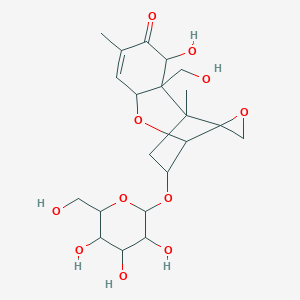
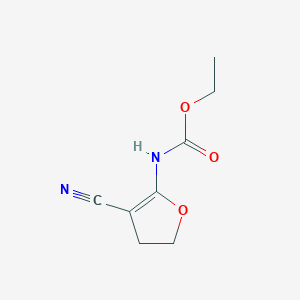
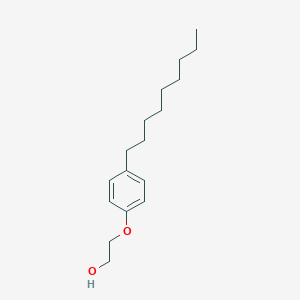
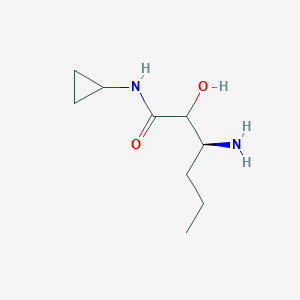





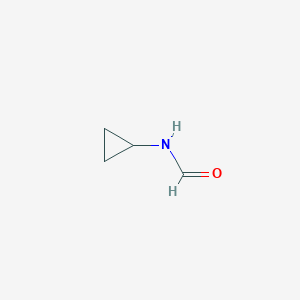
![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)
